molecular formula C7H9NS B8693435 (2-Aminophenyl)methanethiol

(2-Aminophenyl)methanethiol

Cat. No.: B8693435
M. Wt: 139.22 g/mol
InChI Key: SKLZTWWBEAOCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminophenyl)methanethiol is an organosulfur compound characterized by a benzene ring substituted with an amino group (-NH₂) at the ortho position and a methanethiol (-CH₂SH) group. This structure confers unique chemical and biological properties, as the electron-donating amino group influences the aromatic ring’s reactivity, while the thiol moiety enables nucleophilic and redox interactions. For instance, methanethiol (CH₃SH) and substituted phenylmethanethiols, such as (2-Fluorophenyl)methanethiol, are well-documented in microbial metabolism, environmental chemistry, and industrial applications .

The amino group in the ortho position likely enhances solubility in polar solvents compared to non-polar analogs, while the thiol group facilitates metal coordination and participation in biochemical pathways, such as methylthiolation reactions observed in bacterial systems . Applications may span pharmaceuticals (e.g., drug intermediates) or materials science, though further empirical data are needed to confirm these uses.

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

(2-aminophenyl)methanethiol

InChI

InChI=1S/C7H9NS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2

InChI Key

SKLZTWWBEAOCPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1 summarizes key structural analogs of (2-Aminophenyl)methanethiol and their properties:

Compound Structure Key Features Biological/Chemical Role References
Methanethiol CH₃SH Simplest thiol; highly volatile, pungent odor. Microbial metabolite (e.g., P. gingivalis), toxin indicator in anaerobic systems.
(2-Fluorophenyl)methanethiol C₆H₄F-CH₂SH Fluorine substituent increases electronegativity; used in synthetic chemistry. Research applications (e.g., ligand design).
Phenylmethanethiol C₆H₅-CH₂SH Lacks amino group; moderate volatility. Precursor for organosulfur synthesis. N/A
(4-Aminophenyl)methanethiol C₆H₄(NH₂)-CH₂SH (para) Amino group in para position; potential differences in electronic effects. Not directly studied; inferred from substituent chemistry. N/A

Reactivity and Stability

  • Thiol Reactivity: The -SH group can undergo oxidation to disulfides (e.g., dimerization to bis[(2-aminophenyl)methyldisulfide]) or participate in Michael additions, as seen in methanethiol’s interaction with quinones in bacterial pigment synthesis .

Sensory and Industrial Relevance

  • Odor Profile: Methanethiol is associated with foul odors (e.g., rotting cabbage) in fish proteins and bacterial cultures . The amino group in this compound might mitigate or alter this odor due to increased polarity.
  • Industrial Applications: Methanethiol derivatives are used in pharmaceuticals and organic synthesis.

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